molecular formula C15H15NO4 B2892113 N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide CAS No. 294853-38-6

N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide

Cat. No.: B2892113
CAS No.: 294853-38-6
M. Wt: 273.288
InChI Key: GRNDEBXMZSNLCP-UHFFFAOYSA-N
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Description

N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide is an organic compound with a molecular formula of C15H15NO4 This compound features a benzamide group attached to a pyran ring, which is further substituted with a hydroxyethyl and a methyl group

Properties

IUPAC Name

N-[5-(1-hydroxyethyl)-6-methyl-2-oxopyran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(17)12-8-13(15(19)20-10(12)2)16-14(18)11-6-4-3-5-7-11/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDEBXMZSNLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide can be achieved through several synthetic routes. One common method involves the condensation of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-[5-(1-carboxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide.

    Reduction: Formation of N-[5-(1-hydroxyethyl)-6-methyl-2-hydroxy-2H-pyran-3-yl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of certain metabolites, which may have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzamide: Similar structure but lacks the pyran ring.

    N-(2-hydroxyethyl)-6-methylbenzamide: Similar structure but lacks the pyran ring and the hydroxyethyl group on the pyran ring.

    N-(2-hydroxyethyl)-2-oxo-2H-pyran-3-yl]benzamide: Similar structure but lacks the methyl group on the pyran ring.

Uniqueness

N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide is unique due to the presence of both the hydroxyethyl and methyl groups on the pyran ring, which can influence its chemical reactivity and biological activity

Biological Activity

N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, with the molecular formula C15H15NO4, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzamide group attached to a pyran ring , which is further substituted with a hydroxyethyl and a methyl group. The synthesis typically involves the condensation of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with benzoyl chloride, carried out under reflux conditions in the presence of a base like pyridine.

Antitumor Properties

Research indicates that compounds similar to N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide exhibit antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, related benzamide derivatives have shown potent inhibitory effects against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and -β, which are crucial in cancer signaling pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Studies suggest that inhibition of Class I PI3K enzymes can lead to reduced cellular proliferation associated with malignancies .
  • Oxidative Stress Modulation : The hydroxyethyl group can undergo oxidation, potentially influencing cellular redox states and apoptosis pathways.

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays demonstrated that similar benzamide derivatives significantly reduced cell viability in various cancer cell lines. For example, compounds targeting RET kinase showed moderate to high potency in inhibiting cellular proliferation driven by RET mutations .
  • Animal Models : In vivo studies indicated that treatment with related compounds led to notable tumor regression in xenograft models, providing evidence for their therapeutic potential .

Data Tables

Biological Activity Mechanism Reference
AntitumorInhibition of Class I PI3K enzymes
Modulation of oxidative stressOxidation of hydroxyethyl group

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